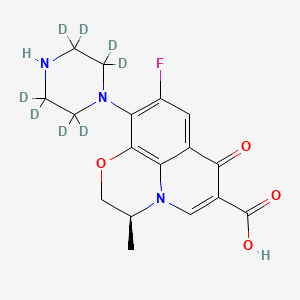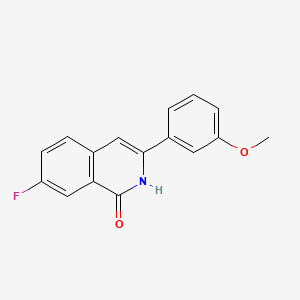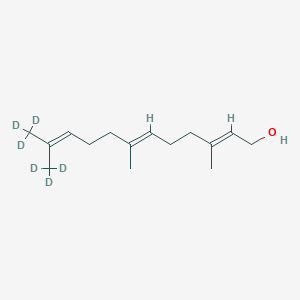
(E,E)-Farnesol 11,11,11,12,12,12-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesol-d6, also known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (d6), is a deuterated form of farnesol. It is a sesquiterpenoid alcohol that is used as a stable isotope in biochemical research. The compound has a molecular formula of C15H20D6O and a molecular weight of 228.40 . Farnesol-d6 is primarily utilized in studies involving metabolic pathways and the synthesis of various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Farnesol-d6 can be synthesized through the deuteration of farnesol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of farnesol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of farnesol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Farnesol-d6 undergoes various chemical reactions, including:
Oxidation: Farnesol-d6 can be oxidized to form farnesal-d6 and farnesoic acid-d6.
Reduction: Reduction of farnesol-d6 can yield farnesane-d6.
Substitution: Farnesol-d6 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Farnesal-d6, farnesoic acid-d6.
Reduction: Farnesane-d6.
Substitution: Farnesyl esters.
Applications De Recherche Scientifique
Farnesol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope in the study of metabolic pathways and the synthesis of biomolecules.
Biology: Investigated for its role as a quorum sensing molecule in microbial communities.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
Farnesol-d6 exerts its effects through various molecular targets and pathways:
Calcium Homeostasis: Farnesol-d6 acts as an inhibitor of N-type voltage-gated calcium channels, regulating calcium homeostasis in cells.
Quorum Sensing: In microbial communities, farnesol-d6 functions as a quorum sensing molecule, inhibiting the formation of biofilms and reducing microbial virulence.
Anti-inflammatory Pathways: Farnesol-d6 has been shown to inhibit pro-inflammatory signaling pathways, such as the NF-kappa-B pathway, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Farnesol-d6 is compared with other similar compounds such as:
Geraniol: Both farnesol-d6 and geraniol are sesquiterpenoid alcohols, but farnesol-d6 has a more complex structure with additional double bonds.
Nerolidol: Similar to farnesol-d6, nerolidol is a sesquiterpenoid alcohol, but it lacks the deuterium atoms present in farnesol-d6.
Farnesal: Farnesal is the aldehyde form of farnesol, differing in its functional group.
Uniqueness: Farnesol-d6 is unique due to its deuterated nature, making it a valuable tool in isotopic labeling studies. Its ability to inhibit calcium channels and function as a quorum sensing molecule further distinguishes it from other sesquiterpenoid alcohols .
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3 |
Clé InChI |
CRDAMVZIKSXKFV-JPWGLETFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CO)/C)/C)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


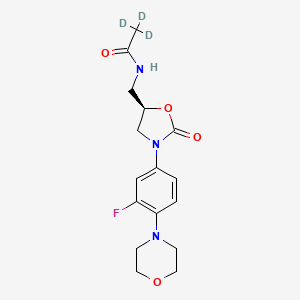


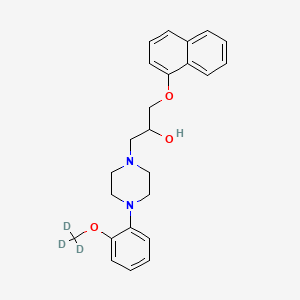
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
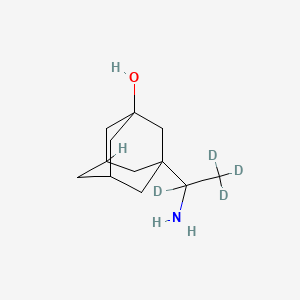
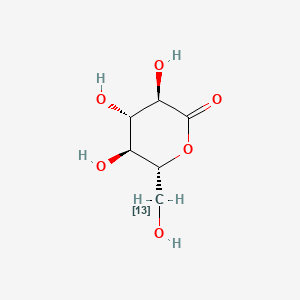
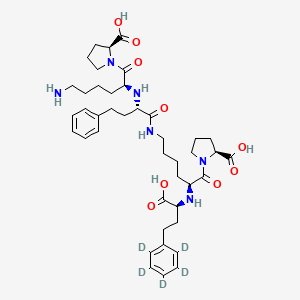
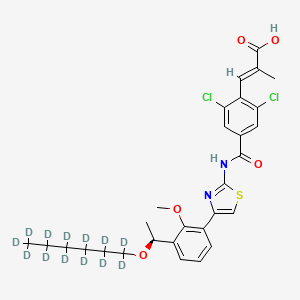
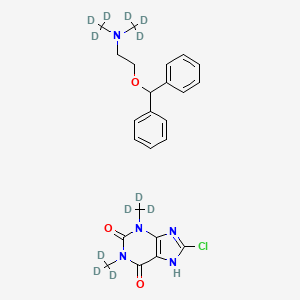
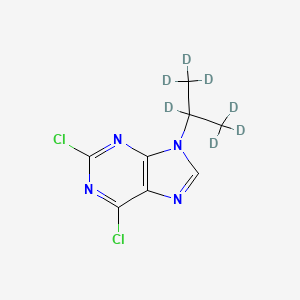
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
